1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine
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Overview
Description
1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine typically involves the reaction of 1-(2-fluorophenyl)methylpiperazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or DMSO with alkyl halides.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine involves its interaction with specific molecular targets in the body. It is known to bind to serotonin and dopamine receptors, modulating their activity. This interaction can lead to changes in neurotransmitter levels and signaling pathways, which may contribute to its therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
- 1-(4-Fluorophenyl)piperazine
Uniqueness
1-[(2-Fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine is unique due to the presence of both fluorine and methoxy groups on the aromatic rings. This structural feature enhances its binding affinity to certain receptors and may contribute to its distinct pharmacological profile compared to other piperazine derivatives .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(4-methoxyphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-22-17-8-6-16(7-9-17)21-12-10-20(11-13-21)14-15-4-2-3-5-18(15)19/h2-9H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNBLXINWYHODP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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